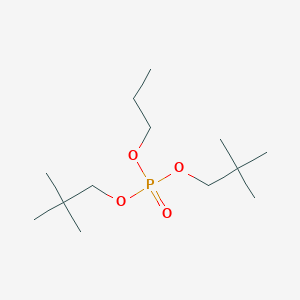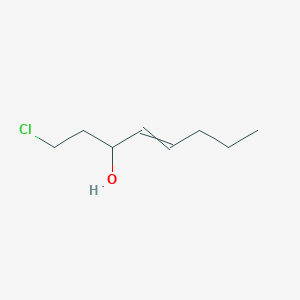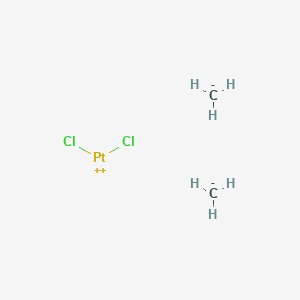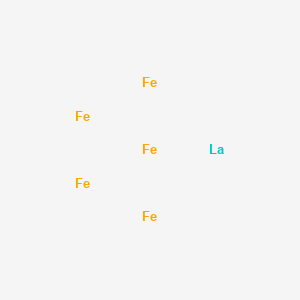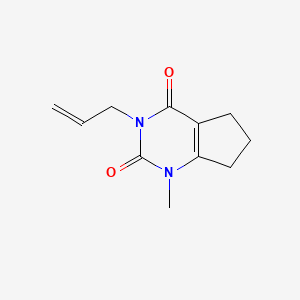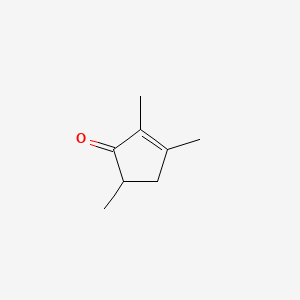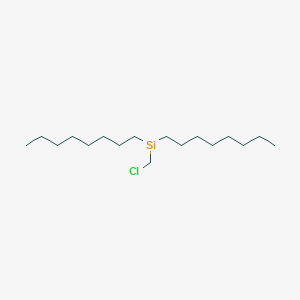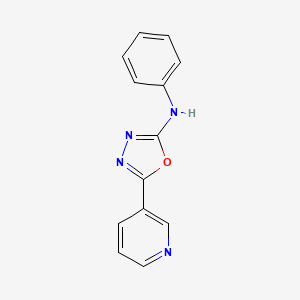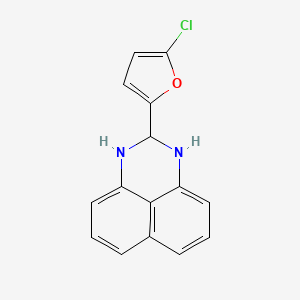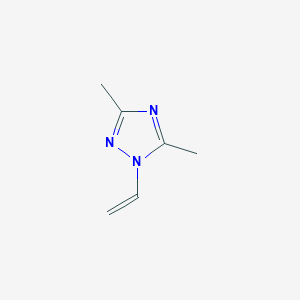![molecular formula C13H28NO2+ B14648168 N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium CAS No. 54551-09-6](/img/structure/B14648168.png)
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium is a chemical compound with a complex structure that includes an acetyloxy group, an ethyl chain, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium typically involves nucleophilic acyl substitution reactions. One common method is the reaction of an acid chloride with an alcohol to form an ester . This process can be carried out under mild conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using acetic anhydride and a suitable alcohol in the presence of a catalyst such as pyridine . The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways . The compound’s structure allows it to interact with specific molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar acetyloxy group but differs in its overall structure and molecular weight.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in biochemical pathways make it a valuable compound for research and industrial applications.
Properties
CAS No. |
54551-09-6 |
|---|---|
Molecular Formula |
C13H28NO2+ |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
2-acetyloxyethyl-dibutyl-methylazanium |
InChI |
InChI=1S/C13H28NO2/c1-5-7-9-14(4,10-8-6-2)11-12-16-13(3)15/h5-12H2,1-4H3/q+1 |
InChI Key |
ULKAFPVCBJPSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
